

KRASG12D-IN-3-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRASG12D-IN-3-d3

Cat. No.: B15135942

Get Quote

In-Depth Technical Guide: KRASG12D-IN-3-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRASG12D-IN-3-d3 is a deuterated analog of KRASG12D-IN-3 (also known as compound Z1084), a potent and orally bioactive inhibitor of the KRAS G12D mutation. The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, most notably pancreatic, colorectal, and non-small cell lung cancers. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. The development of specific inhibitors targeting this mutation is a significant area of focus in oncology research. The deuteration of KRASG12D-IN-3 is intended to enhance its metabolic stability and pharmacokinetic properties, making it a valuable tool for preclinical research and potential therapeutic development.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to KRASG12D-IN-3-d3.

Chemical Structure and Properties

KRASG12D-IN-3-d3 is the deuterium-labeled version of KRASG12D-IN-3. The "d3" designation indicates the presence of three deuterium atoms, which replace hydrogen atoms at a specific position in the molecule to improve its metabolic profile.



Below is the two-dimensional chemical structure of the parent compound, KRASG12D-IN-3.

KRASG12D-IN-3 Chemical Structure

Figure 1. 2D Chemical Structure of KRASG12D-IN-3.

Physicochemical and Pharmacological Properties

A summary of the known quantitative data for **KRASG12D-IN-3-d3** and its non-deuterated counterpart is presented in the tables below for easy comparison.

Identifier	Value
IUPAC Name	Not available in search results.
SMILES	CIC1=C(C(F) (F)F)C(C2=C(F)C(N=C(OC[C@]3(C/C(C4)=C(F)))) (F)N4CCC3)N=C5N(C[C@@H]6N[C@H]7CC6) [C@@H]7INVALID-LINK O8)=C5C8=N2)=CC(N)=C1[1][2]
Molecular Formula	C31H27D3ClF6N7O2
Molecular Weight	685.08 g/mol
Physical Form	Solid[1]
Solubility	Information not available in search results.
Melting Point	Information not available in search results.

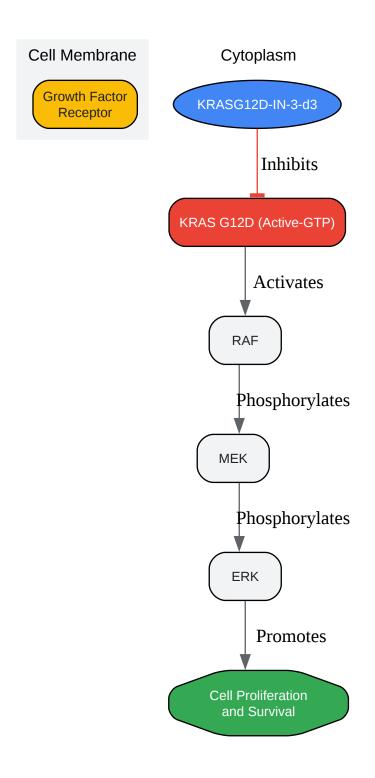
Parameter	Cell Line	Value	Reference
IC50 (Cell Growth Inhibition)	AGS	0.38 nM	[1]
AsPC-1	1.23 nM [1]		
Binding Affinity (Kd)	Not available in search results.		



Mechanism of Action and Signaling Pathway

KRASG12D-IN-3 exerts its therapeutic effect by selectively inhibiting the KRAS G12D mutant protein. In its active state, KRASG12D propagates downstream signaling primarily through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By binding to the KRAS G12D protein, KRASG12D-IN-3 blocks its interaction with downstream effectors, thereby inhibiting the phosphorylation of ERK and halting the pro-proliferative signaling cascade.





Click to download full resolution via product page

Diagram 1: Simplified KRASG12D Signaling Pathway and Point of Inhibition.

Experimental Protocols



Detailed methodologies for key experiments cited in the characterization of KRASG12D inhibitors are provided below. While specific protocols for **KRASG12D-IN-3-d3** are not publicly available, the following represent standard procedures in the field for evaluating similar compounds.

Synthesis of Deuterated KRAS G12D Inhibitors

The synthesis of deuterated compounds like **KRASG12D-IN-3-d3** typically involves the use of deuterated starting materials or reagents in a multi-step organic synthesis process. The introduction of deuterium at a specific site is strategically planned to occur at a stage where the deuterium atoms will not be exchanged under subsequent reaction conditions. A general workflow for the synthesis of a complex deuterated molecule is outlined below.



Click to download full resolution via product page

Diagram 2: General Workflow for the Synthesis of a Deuterated Inhibitor.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of a compound on the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

- Cell Culture and Treatment:
 - Seed KRAS G12D mutant cancer cells (e.g., AsPC-1 or AGS) in 6-well plates and allow them to adhere overnight.
 - Starve the cells in serum-free media for 12-24 hours.
 - Treat the cells with varying concentrations of KRASG12D-IN-3-d3 or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
- Cell Lysis:



- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - \circ Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation to determine the IC50 value of a compound.

- · Cell Seeding:
 - Seed KRAS G12D mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.



- Compound Treatment:
 - Treat the cells with a serial dilution of **KRASG12D-IN-3-d3** or vehicle control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition:
 - Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading:
 - Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
 - Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion

KRASG12D-IN-3-d3 is a promising research tool for studying the inhibition of the KRAS G12D oncoprotein. Its deuteration offers potential advantages in terms of metabolic stability, making it a valuable compound for in vitro and in vivo preclinical studies. The experimental protocols outlined in this guide provide a foundation for researchers to evaluate the efficacy and mechanism of action of this and similar KRAS G12D inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and potential for clinical translation in the treatment of KRAS G12D-driven cancers.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [KRASG12D-IN-3-d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135942#krasg12d-in-3-d3-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com